8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
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Overview
Description
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridine ring, with a methoxy group at the 8th position and a carboxylic acid group at the 3rd position.
Mechanism of Action
Target of Action
Triazole compounds, which include 8-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Given the diverse biological activities of triazole compounds, it can be inferred that the effects of this compound could be multifaceted .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in high yields. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The use of dicationic molten salts as catalysts has also been explored, providing an efficient and environmentally friendly approach to large-scale production .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxy and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted triazolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including cardiovascular disorders and type 2 diabetes.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar triazole-pyridine structure but differs in the position of the nitrogen atoms.
1,2,4-Triazolo[4,3-c]pyrimidine: Another related compound with a triazole ring fused to a pyrimidine ring.
1,2,3-Triazole-Fused Pyrazines: These compounds have a triazole ring fused to a pyrazine ring and exhibit different biological activities
Uniqueness: 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and carboxylic acid groups contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
8-methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-3-2-4-11-6(5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLFFGORHNTWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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